molecular formula C26H26ClNO3S B8382743 trans-7-Chloro-5-(naphthalen-1-yl)-1-neopentyl-1,2,3,5-tetrahydro-2-oxo-4,1-benzothiazepine-3-acetic acid

trans-7-Chloro-5-(naphthalen-1-yl)-1-neopentyl-1,2,3,5-tetrahydro-2-oxo-4,1-benzothiazepine-3-acetic acid

Cat. No. B8382743
M. Wt: 468.0 g/mol
InChI Key: KGJWJWANAXKLRA-ISKFKSNPSA-N
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Patent
US05770594

Procedure details

A stirred mixture of 50.0 g (141 mmol) of (5-chloro-2-neopentylamino-phenyl)-naphthalen-1-yl-methanol, 27.58 g (184 mmol, 1.3 equivalents) of mercaptosuccinic acid, and 340 mL of propionic acid was heated to 130° C. with a nitrogen purge. After 48 hours, the reaction mixture was cooled to room temperature giving a precipitate, treated with 200 mL of water, cooled to -5° C. with stirring, and filtered giving 60.83 g (92% yield) of the title compound as an off white solid.
Name
(5-chloro-2-neopentylamino-phenyl)-naphthalen-1-yl-methanol
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
27.58 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
title compound
Yield
92%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:20][CH2:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[C:6]([CH:8]([C:10]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[CH:13]=[CH:12][CH:11]=2)O)[CH:7]=1.[SH:26][CH:27]([CH2:31][C:32]([OH:34])=[O:33])[C:28](O)=[O:29].C(O)(=O)CC>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:20]([CH2:21][C:22]([CH3:25])([CH3:24])[CH3:23])[C:28](=[O:29])[CH:27]([CH2:31][C:32]([OH:34])=[O:33])[S:26][CH:8]([C:10]3[C:19]4[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=4)[CH:13]=[CH:12][CH:11]=3)[C:6]=2[CH:7]=1

Inputs

Step One
Name
(5-chloro-2-neopentylamino-phenyl)-naphthalen-1-yl-methanol
Quantity
50 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C(O)C1=CC=CC2=CC=CC=C12)NCC(C)(C)C
Name
Quantity
27.58 g
Type
reactant
Smiles
SC(C(=O)O)CC(=O)O
Name
Quantity
340 mL
Type
reactant
Smiles
C(CC)(=O)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purge
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
giving a precipitate
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -5° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
48 h
Name
title compound
Type
product
Smiles
ClC=1C=CC2=C(C(SC(C(N2CC(C)(C)C)=O)CC(=O)O)C2=CC=CC3=CC=CC=C23)C1
Measurements
Type Value Analysis
AMOUNT: MASS 60.83 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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